2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride
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Overview
Description
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that belongs to the pyrrolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include potassium t-butoxide, t-butanol, hydrogen peroxide, sodium borohydride, and alkyl halides. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines.
Scientific Research Applications
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential in treating diseases such as cancer and tuberculosis.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: This compound has similar structural features and is also used as a kinase inhibitor.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent activity against Mycobacterium tuberculosis.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Used in various synthetic applications.
Uniqueness
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
90065-70-6 |
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Molecular Formula |
C7H9ClN4O |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H8N4O.ClH/c1-11-5-4(2-3-9-5)6(12)10-7(11)8;/h2-3,9H,1H3,(H2,8,10,12);1H |
InChI Key |
FJSMEYHKZIROCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN2)C(=O)N=C1N.Cl |
Origin of Product |
United States |
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